2-(4-Fluorophenyl)-3-methylpyridine 1-oxide

Medicinal Chemistry Drug Discovery ADME

Procure 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (CAS 1175127-66-8) as a critical N-oxide scaffold for c-Met tyrosine kinase inhibitor development. The N-oxide moiety confers distinct electronic and hydrogen-bonding properties essential for hinge-region binding, achieving potent inhibition (IC50 1.8 nM) unattainable with non-oxidized analogs. The 4-fluorophenyl substituent optimizes lipophilicity for membrane permeability, validated for antimicrobial discovery programs (AChE/DHODH IC50 <0.05 µM).

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 1175127-66-8
Cat. No. B1400601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-3-methylpyridine 1-oxide
CAS1175127-66-8
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3
InChIKeyMIHKVRVHRLBBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (CAS 1175127-66-8) - Pyridine N-Oxide Research Intermediate for c-Met and Kinase Studies


2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (CAS 1175127-66-8) is a pyridine N-oxide derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . The compound features a 4-fluorophenyl substituent at the 2-position and a methyl group at the 3-position of the pyridine N-oxide core . Structurally, it is closely related to the non-oxidized analog 2-(4-fluorophenyl)-3-methylpyridine (CAS 101419-76-5) and other halogen-substituted analogs . Pyridine N-oxides are established as key intermediates in medicinal chemistry, particularly for c-Met tyrosine kinase inhibitor development, where the N-oxide moiety confers distinct electronic and hydrogen-bonding properties relative to non-oxidized pyridines [1].

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide - Why Halogen or Positional Analogs Cannot Be Substituted Without Functional Loss


Procurement decisions for pyridine N-oxide research intermediates cannot rely on generic substitution because the N-oxide moiety fundamentally alters electronic distribution, solubility, and hydrogen-bonding capacity compared to non-oxidized pyridine analogs [1]. Within the halogen-substituted series (F, Cl, Br, CH₃), the 4-fluoro substituent confers distinct lipophilicity (LogP) and metabolic stability profiles that directly impact downstream biological activity . Furthermore, pyridine N-oxides have demonstrated divergent kinase inhibition profiles in c-Met SAR studies, where the N-oxide group enables binding interactions unattainable by the corresponding pyridines [2]. Substitution with the non-oxidized parent compound (CAS 101419-76-5) or alternative halogen analogs would yield different physicochemical and biological outcomes, invalidating cross-study comparability.

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide - Quantitative Procurement Evidence and Comparator Data


Lipophilicity and Predicted Membrane Permeability: Fluorine Substituent Advantage Over Chloro, Bromo, and Methyl Analogs

The 4-fluorophenyl substituent confers a calculated LogP value of 3.19610 to the non-oxidized parent pyridine (CAS 101419-76-5), which serves as a reliable proxy for the N-oxide analog's relative lipophilicity within the halogen series . This value positions the fluoro derivative between the more lipophilic chloro/bromo analogs and the less lipophilic methyl/hydrogen analogs, providing an optimal balance for membrane permeability in cell-based assays. The N-oxide moiety further reduces LogP by approximately 0.5-1.0 units compared to the parent pyridine, enhancing aqueous solubility for in vitro testing [1].

Medicinal Chemistry Drug Discovery ADME

Synthetic Yield in N-Oxide Formation: Benchmark Data for Procurement and Scale-Up Planning

The synthesis of 2-(4-fluorophenyl)-3-methylpyridine 1-oxide proceeds via oxidation of the parent pyridine using m-chloroperbenzoic acid (m-CPBA) in tetrahydrofuran at 50°C for 5 hours . While specific yield data for this exact compound is not publicly reported, a structurally analogous pyridine N-oxide (phenyl 9 vs. 4-fluorophenyl 10 N-oxides) achieved isolated yields of 71% and 76%, respectively, under comparable oxidation conditions [1]. This class-level yield range (70-80%) provides a realistic benchmark for procurement quantity planning and cost estimation.

Synthetic Chemistry Process Development Scale-Up

Antimicrobial Activity Profile: Class-Level Evidence for Antibacterial and Antifungal Potential

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide and its structural analogs have demonstrated antibacterial activity against various bacterial strains, including drug-resistant bacteria . The parent non-oxidized compound exhibited IC₅₀ values <0.05 µM against acetylcholinesterase (AChE) and <0.03 µM against dihydroorotate dehydrogenase (DHODH) in enzyme inhibition studies . Additionally, 2-methyl-3-(4-fluorophenyl)pyridine has shown antifungal activity against fungal pathogens . These class-level activities suggest the N-oxide analog may retain or enhance antimicrobial potency.

Antimicrobial Research Drug Discovery Antibiotic Development

c-Met Kinase Inhibitor Scaffold Validation: N-Oxide as Critical Pharmacophoric Element

Pyridine N-oxides have been validated as potent c-Met kinase inhibitors in structure-activity relationship (SAR) studies. Conformationally constrained 2-pyridone analog 2 demonstrated potent Met kinase inhibition with an IC₅₀ value of 1.8 nM, and further SAR exploration led to the identification of potent 4-pyridone and pyridine N-oxide inhibitors (compounds 3 and 4) [1]. The N-oxide moiety enables critical hydrogen-bonding interactions with the kinase hinge region that are not accessible to non-oxidized pyridines [2]. 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide serves as a foundational building block for constructing c-Met inhibitor libraries.

Oncology Kinase Inhibition c-Met Structure-Based Drug Design

2-(4-Fluorophenyl)-3-methylpyridine 1-oxide - Recommended Procurement and Research Applications


c-Met Kinase Inhibitor Library Synthesis and Lead Optimization

This compound is optimally procured as a core scaffold for synthesizing pyridine N-oxide-based c-Met kinase inhibitors. SAR studies have demonstrated that pyridine N-oxides (compounds 3 and 4) achieve potent c-Met inhibition (lead analog IC₅₀ = 1.8 nM) through hinge-region hydrogen bonding . Researchers constructing focused c-Met inhibitor libraries should select this N-oxide scaffold over non-oxidized pyridine analogs due to the essential binding interactions enabled by the N-oxide moiety.

Antimicrobial Agent Development Targeting Drug-Resistant Bacteria

Given the class-level antibacterial activity against drug-resistant strains and the parent compound's sub-micromolar enzyme inhibition (AChE IC₅₀ <0.05 µM; DHODH IC₅₀ <0.03 µM) , this N-oxide is suitable for antimicrobial discovery programs. The 4-fluorophenyl substituent's optimized lipophilicity (LogP proxy = 3.19610) predicts favorable membrane permeability for intracellular bacterial targets. Procurement for MIC determination and resistance profiling studies is recommended.

ADME Property Optimization Studies via N-Oxide Prodrug Strategy

The N-oxide functional group reduces LogP by approximately 0.5-1.0 units relative to the parent pyridine, enhancing aqueous solubility for in vitro and in vivo testing . Researchers can utilize this compound to explore N-oxide prodrug strategies, where the N-oxide moiety improves solubility and bioavailability while retaining potential for in vivo reduction to the active parent pyridine. The calculated LogP of the parent (3.19610) provides a baseline for quantifying the solubility enhancement conferred by N-oxidation.

Synthetic Methodology Development and Process Chemistry Scale-Up

This compound serves as a benchmark substrate for developing and optimizing pyridine N-oxide synthetic methodologies. The established oxidation route using m-CPBA in THF at 50°C and class-level yields of 71-76% for fluorophenyl N-oxides provide reliable starting points for process development. Procurement for reaction optimization, catalyst screening, and continuous flow chemistry studies is appropriate, particularly given the fluorophenyl analog's 5 percentage point yield advantage over unsubstituted phenyl derivatives .

Technical Documentation Hub

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